molecular formula C19H22F2O2 B14187858 1,1'-[Heptane-1,7-diylbis(oxy)]bis(4-fluorobenzene) CAS No. 922718-31-8

1,1'-[Heptane-1,7-diylbis(oxy)]bis(4-fluorobenzene)

Cat. No.: B14187858
CAS No.: 922718-31-8
M. Wt: 320.4 g/mol
InChI Key: KKHVXEADBNZLDI-UHFFFAOYSA-N
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Description

1,1’-[Heptane-1,7-diylbis(oxy)]bis(4-fluorobenzene) is an organic compound characterized by its unique structure, which includes a heptane backbone linked to two 4-fluorobenzene groups via ether linkages

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-[Heptane-1,7-diylbis(oxy)]bis(4-fluorobenzene) typically involves the Williamson ether synthesis. This method includes the reaction of 1,7-dibromoheptane with 4-fluorophenol in the presence of a strong base such as sodium hydride (NaH) or potassium carbonate (K2CO3). The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods: For industrial-scale production, the process is optimized to ensure high yield and purity. This involves using continuous flow reactors to maintain consistent reaction conditions and employing advanced purification techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions: 1,1’-[Heptane-1,7-diylbis(oxy)]bis(4-fluorobenzene) undergoes several types of chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted by nucleophiles under appropriate conditions

Properties

CAS No.

922718-31-8

Molecular Formula

C19H22F2O2

Molecular Weight

320.4 g/mol

IUPAC Name

1-fluoro-4-[7-(4-fluorophenoxy)heptoxy]benzene

InChI

InChI=1S/C19H22F2O2/c20-16-6-10-18(11-7-16)22-14-4-2-1-3-5-15-23-19-12-8-17(21)9-13-19/h6-13H,1-5,14-15H2

InChI Key

KKHVXEADBNZLDI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OCCCCCCCOC2=CC=C(C=C2)F)F

Origin of Product

United States

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